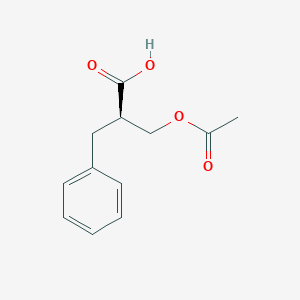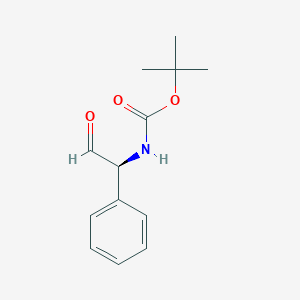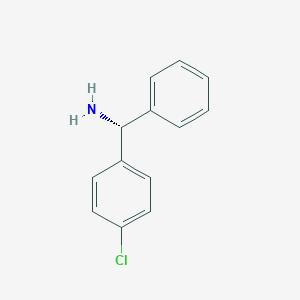
(R)-(4-Chlorophenyl)(phenyl)methanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (R)-(4-Chlorophenyl)(phenyl)methanamine often involves complex organic reactions. For instance, the synthesis of closely related compounds involves the use of 1,3-dipolar cycloaddition reactions, indicating a method that could potentially apply to (R)-(4-Chlorophenyl)(phenyl)methanamine as well. These reactions are crucial for creating specific molecular frameworks with high precision (Younas, Abdelilah, & Anouar, 2014).
Molecular Structure Analysis
Molecular structure and spectroscopic data can be obtained through DFT (Density Functional Theory) calculations, which provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecular vibrations. These calculations can reveal important molecular parameters such as bond lengths and angles, essential for understanding the structural features of (R)-(4-Chlorophenyl)(phenyl)methanamine (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Chemical Reactions and Properties
Chemical properties of related compounds suggest that (R)-(4-Chlorophenyl)(phenyl)methanamine might participate in various organic reactions, contributing to its versatility in synthesis. For example, the use of (N-isocyanimino) triphenylphosphorane as an efficient reagent for the preparation of derivatives through in-situ generation of densely functionalized iminophosphoranes shows the potential reactivity of compounds with similar structural frameworks (Ramazani, Rezaei, & Ahmadi, 2012).
Physical Properties Analysis
The analysis of physical properties such as solubility and crystallization behavior can be crucial for the application of (R)-(4-Chlorophenyl)(phenyl)methanamine in various fields. Crystal structure and Hirshfeld surface analysis provide detailed insights into the molecular packing, intermolecular interactions, and overall stability of the compound (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
Chemical Properties Analysis
Investigations into the chemical properties, including reactivity and stability under different conditions, are fundamental for understanding the potential applications of (R)-(4-Chlorophenyl)(phenyl)methanamine. Studies on related compounds, involving quantum chemical, topological, and molecular docking analyses, provide a comprehensive understanding of the molecular behavior, which is indicative of the chemical properties that (R)-(4-Chlorophenyl)(phenyl)methanamine might exhibit (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Applications De Recherche Scientifique
Anticancer Activity of Complexes : A study by Mbugua et al. (2020) in "ACS Omega" reported the synthesis and characterization of palladium(II) and platinum(II) complexes using (R)-(phenyl)methanamine as a ligand. These complexes demonstrated significant anticancer activity against various human cancerous cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Transfer Hydrogenation Reactions : Karabuğa et al. (2015) in "Tetrahedron Letters" synthesized (4-Phenylquinazolin-2-yl)methanamine, a derivative of (R)-(4-Chlorophenyl)(phenyl)methanamine, which was used in transfer hydrogenation reactions. This study highlights the compound's application in chemical synthesis (Karabuğa et al., 2015).
Pharmacology of Ketamine : Chen (1969) discussed the pharmacology of ketamine, a derivative of arylcycloalkylamines, which includes (R)-(4-Chlorophenyl)(phenyl)methanamine. This study offers insights into the neuropharmacologic properties of such compounds (Chen, 1969).
Luminescent Platinum(II) Complexes : A study by Lai et al. (1999) in "Inorganic Chemistry" involved the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives of (R)-(4-Chlorophenyl)(phenyl)methanamine. The research focused on metal-metal and ligand-ligand interactions in these complexes (Lai et al., 1999).
Inhibitory Properties for Alzheimer's Treatment : Kumar et al. (2013) in "EXCLI Journal" synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives using (R)-(4-Chlorophenyl)(phenyl)methanamine. These compounds showed potent inhibitory activities against acetylcholinesterase and monoamine oxidase, indicating potential use in Alzheimer's disease treatment (Kumar et al., 2013).
Cycloisomerization of Alkynols Catalysis : Liu et al. (2010) in "Chemistry" synthesized a new ruthenium complex using (R)-(4-Chlorophenyl)(phenyl)methanamine. This complex was catalytically active for cycloisomerization of alkynols, a significant process in organic synthesis (Liu et al., 2010).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFODXGEQUOEKN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-Chlorophenyl)(phenyl)methanamine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

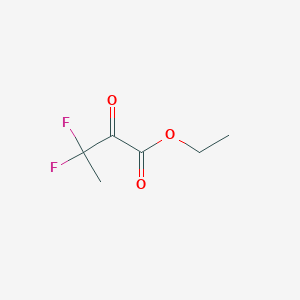
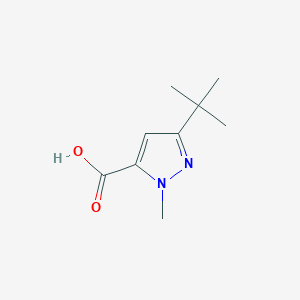
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
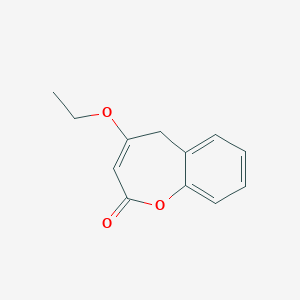

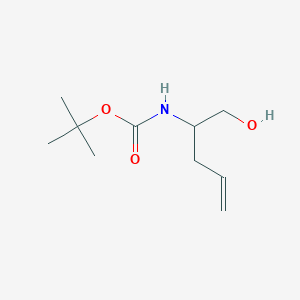
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
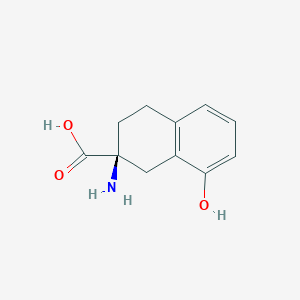

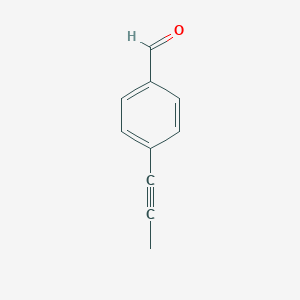
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
